
(4-tert-Butylphenyl)(4-fluorophenyl)phenylmethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-tert-Butylphenyl)(4-fluorophenyl)phenylmethane is an organic compound with the molecular formula C23H23F. This compound is characterized by the presence of three phenyl groups, one of which is substituted with a tert-butyl group and another with a fluorine atom. It is used in various chemical and industrial applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-tert-Butylphenyl)(4-fluorophenyl)phenylmethane typically involves the reaction of 4-tert-butylbenzyl chloride with 4-fluorobenzene in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The product is then purified using column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized reaction conditions to increase yield and reduce production costs. This may involve the use of continuous flow reactors and automated purification systems.
Análisis De Reacciones Químicas
Types of Reactions
(4-tert-Butylphenyl)(4-fluorophenyl)phenylmethane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated sulfuric acid for sulfonation, concentrated nitric acid for nitration.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or sulfonic acid derivatives.
Aplicaciones Científicas De Investigación
(4-tert-Butylphenyl)(4-fluorophenyl)phenylmethane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4-tert-Butylphenyl)(4-fluorophenyl)phenylmethane involves its interaction with specific molecular targets. The tert-butyl and fluorophenyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
(4-tert-Butylphenyl)phenylmethane: Lacks the fluorine substitution.
(4-Fluorophenyl)phenylmethane: Lacks the tert-butyl substitution.
(4-tert-Butylphenyl)(4-chlorophenyl)phenylmethane: Substitutes fluorine with chlorine.
Uniqueness
(4-tert-Butylphenyl)(4-fluorophenyl)phenylmethane is unique due to the presence of both tert-butyl and fluorophenyl groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C23H23F |
|---|---|
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
1-tert-butyl-4-[(4-fluorophenyl)-phenylmethyl]benzene |
InChI |
InChI=1S/C23H23F/c1-23(2,3)20-13-9-18(10-14-20)22(17-7-5-4-6-8-17)19-11-15-21(24)16-12-19/h4-16,22H,1-3H3 |
Clave InChI |
YYJIVFMZPUHWIM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


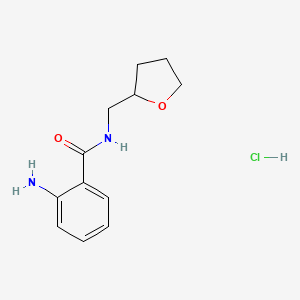

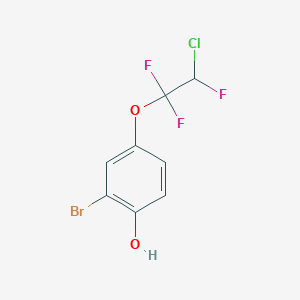
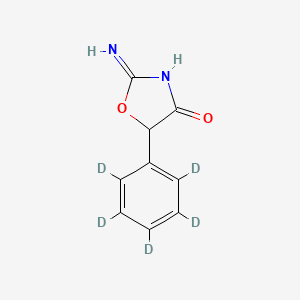

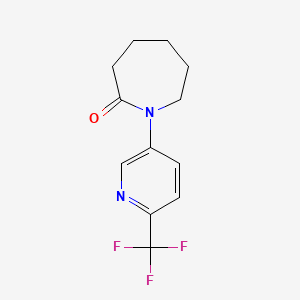


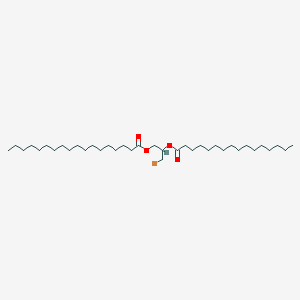
![1-[5-(2-Aminopropyl)thiophen-2-yl]ethan-1-one](/img/structure/B14131337.png)
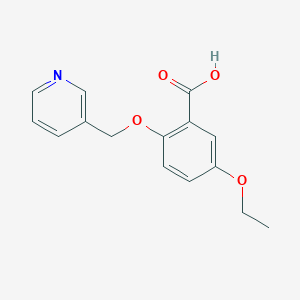
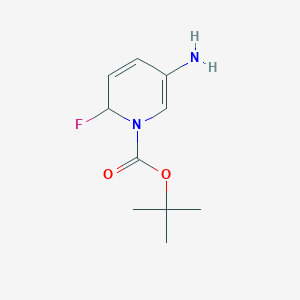
![Ethyl 2-[(ethoxythioxomethyl)amino]benzoate](/img/structure/B14131348.png)
![8,9,11,17-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,8,12,14,16-octaene](/img/structure/B14131354.png)
